5-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a sulfamoylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached via a sulfonamide coupling reaction, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzene derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Properties
Molecular Formula |
C18H16ClN3O4S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16ClN3O4S/c19-14-5-3-13(4-6-14)17-11-16(22-26-17)18(23)21-10-9-12-1-7-15(8-2-12)27(20,24)25/h1-8,11H,9-10H2,(H,21,23)(H2,20,24,25) |
InChI Key |
BSTYQKPPTJVEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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